Cas no 68946-52-1 (4-{[(3R)-7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]oxy}-4-oxobutanoic acid)
![4-{[(3R)-7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]oxy}-4-oxobutanoic acid structure](https://ko.kuujia.com/scimg/cas/68946-52-1x500.png)
68946-52-1 structure
상품 이름:4-{[(3R)-7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]oxy}-4-oxobutanoic acid
4-{[(3R)-7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]oxy}-4-oxobutanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 4-{[(3R)-7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]oxy}-4-oxobutanoic acid
- DTXCID10141498
- (-)-Oxazepam hemisuccinate
- UNII-H0I85QV8GL
- (-)-RV 1209
- Butanedioic acid, mono(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl) ester, (R)-
- Butanedioic acid, mono[(3R)-7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl] ester (9CI)
- l-Oxazepam hemisuccinate
- H0I85QV8GL
- butanedioic acid, mono[(3R)-7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl] ester
- Oxazepam hemisuccinate, (-)-
- 4-[[(3R)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid
- AKOS040747240
- 1H-1,4-Benzodiazepine, butanedioic acid deriv.
- (-)-RV-1209
- RV 1209, (-)-
- (R)-4-((7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)oxy)-4-oxobutanoic acid
- DTXSID30219007
- 68946-52-1
- Butanedioic acid, mono((3R)-7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl) ester
- (R)-Oxazepam hemisuccinate
- Q27279419
-
- 인치: InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24)/t19-/m1/s1
- InChIKey: UCUOKZUJHTYPJT-LJQANCHMSA-N
- 미소: C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O
계산된 속성
- 정밀분자량: 386.06705
- 동위원소 질량: 386.0669493g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 6
- 중원자 수량: 27
- 회전 가능한 화학 키 수량: 6
- 복잡도: 617
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.4
- 토폴로지 분자 극성 표면적: 105Ų
실험적 성질
- PSA: 105.06
4-{[(3R)-7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]oxy}-4-oxobutanoic acid 관련 문헌
-
1. Stereochemistry of the enzymic 3-hydroxylation of 1,3-dihydro-2H-1,4-benzodiazepin-2-onesAttilio Corbella,Pierluigi Gariboldi,Giancarlo Jommi,Angelo Forgione,Franca Marcucci,Paola Martelli,Emilio Mussini,Francesco Mauri J. Chem. Soc. Chem. Commun. 1973 721
-
David Laurie,Andrew J. Mason,Nighel H. Piggott,Frederick J. Rowell,John Seviour,David Strachan,John D. Tyson Analyst 1996 121 951
-
David S. Hage,Jeanethe A. Anguizola,Abby J. Jackson,Ryan Matsuda,Efthimia Papastavros,Erika Pfaunmiller,Zenghan Tong,John Vargas-Badilla,Michelle J. Yoo,Xiwei Zheng Anal. Methods 2011 3 1449
68946-52-1 (4-{[(3R)-7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]oxy}-4-oxobutanoic acid) 관련 제품
- 955594-97-5(N'-(2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)
- 2375259-83-7(2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride)
- 392289-62-2(N-(4-bromophenyl)-3-(6-chloro-4-phenylquinazolin-2-yl)aminobenzamide)
- 2228871-29-0(2-(2-methoxy-6-methylpyridin-4-yl)-2-methylpropan-1-amine)
- 1785296-14-1(1-(6-methoxy-1,3-dioxaindan-5-yl)cyclopropan-1-amine)
- 17375-64-3(1-(2-phenyl-1H-indol-3-yl)ethan-1-one)
- 327065-92-9(4-(2,4-dichlorophenoxy)-N-4-(piperidine-1-sulfonyl)phenylbutanamide)
- 2548975-96-6(4-Ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine)
- 1214333-71-7(1-Chloro-3-(difluoromethyl)-2-fluorobenzene)
- 1781648-10-9(2-(2-methoxy-6-methylphenyl)-2-methylpropanenitrile)
추천 공급업체
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량

Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량

Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량
BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Taian Jiayue Biochemical Co., Ltd
골드 회원
중국 공급자
대량
